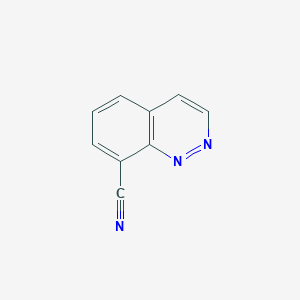

Cinnoline-8-carbonitrile

Description

Significance of the Cinnoline (B1195905) Scaffold in Heterocyclic Chemistry

The cinnoline nucleus, a bicyclic aromatic system containing two adjacent nitrogen atoms, is a significant scaffold in heterocyclic chemistry. mdpi.comresearchgate.netresearchgate.net This structural motif is considered a "privileged structure" due to its ability to interact with a wide array of biological targets. rsc.org Cinnoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties. mdpi.comresearchgate.netresearchgate.net The versatility of the cinnoline ring system allows for the synthesis of a diverse library of compounds with tailored electronic and steric properties, making it a valuable building block in the development of new therapeutic agents and functional materials. researchgate.netdntb.gov.ua

The interest in cinnoline and its derivatives stems from their isosteric relationship to other important heterocycles like quinoline (B57606) and isoquinoline. pnrjournal.com This relationship often translates to similar, yet distinct, biological activities. The development of cinnoline-based molecules has been a significant contribution to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic profiles. mdpi.comresearchgate.net

Rationale for Research Focus on Cinnoline-8-carbonitrile Frameworks

The specific focus on the this compound framework is driven by the unique properties imparted by the nitrile (-CN) group at the 8-position of the cinnoline ring. The nitrile group is a powerful electron-withdrawing group and can participate in various chemical transformations, making it a valuable functional handle for further molecular elaboration.

The introduction of a carbonitrile at the 8-position can significantly influence the molecule's electronic distribution, lipophilicity, and metabolic stability, which are crucial factors in drug design. This strategic substitution allows chemists to modulate the biological activity of the parent cinnoline scaffold. For instance, the nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or reduced to an amine, providing avenues for creating diverse analogs with potentially improved therapeutic properties. ontosight.ai

Research into specific substituted cinnolines like this compound allows for a more targeted approach to drug discovery. By systematically modifying the substituents on the cinnoline core, researchers can probe the structure-activity relationships (SAR) and identify key interactions with biological targets. This focused approach is more efficient than synthesizing and screening large, untargeted libraries of compounds.

Historical Context of Cinnoline Synthesis and Evolution Towards Substituted Derivatives

The history of cinnoline chemistry dates back to 1883 with the first synthesis reported by Richter. benthamdirect.com This initial synthesis involved the cyclization of an o-aminophenylpropiolic acid derivative. wikipedia.orgresearchgate.net Following this discovery, several other methods for synthesizing the cinnoline ring system were developed, including the Widman–Stoermer synthesis and the Borsche cinnoline synthesis. wikipedia.orgdur.ac.uk

Early synthetic efforts were primarily focused on the preparation of the parent cinnoline heterocycle and simple derivatives. However, as the pharmacological potential of the cinnoline scaffold became more apparent, the focus shifted towards the development of methods for the synthesis of more complex, substituted derivatives. benthamdirect.comresearchgate.net

The evolution of synthetic methodologies, including the advent of modern cross-coupling reactions and microwave-assisted synthesis, has greatly expanded the accessibility of a wide range of substituted cinnolines. rsc.orgbenthamdirect.com These advancements have enabled chemists to introduce a variety of functional groups at specific positions on the cinnoline ring, including the carbonitrile group at the 8-position. This has paved the way for the systematic exploration of the chemical and biological properties of compounds like this compound. For example, a series of novel thienopyridazine derivatives were synthesized using 9-aminodibenzo[f,h]thieno[2,3-c]this compound as a starting material, highlighting the utility of this specific framework in generating new chemical entities with potential antimicrobial activity. pnrjournal.comresearchgate.netbohrium.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5N3 |

|---|---|

Molecular Weight |

155.16 g/mol |

IUPAC Name |

cinnoline-8-carbonitrile |

InChI |

InChI=1S/C9H5N3/c10-6-8-3-1-2-7-4-5-11-12-9(7)8/h1-5H |

InChI Key |

HNCIHFLOLKTYJC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C#N)N=NC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of Cinnoline 8 Carbonitrile Derivatives

Electrophilic Aromatic Substitution Reactions on the Cinnoline (B1195905) Ring

The cinnoline nucleus is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms. This deactivation is further intensified in Cinnoline-8-carbonitrile by the presence of the cyano group at the 8-position.

Systematic studies on the nitration of cinnoline derivatives have shown that these reactions typically occur on the protonated form of the cinnoline ring. The position of nitration is influenced by the electronic effects of existing substituents. In the case of cinnoline, electrophilic attack is subject to the deactivating influence of the unprotonated nitrogen atom, with positions 5 and 8 showing different susceptibilities. The introduction of a nitro group can lead to the formation of various isomers, with the reaction rates for substitution at different positions showing distinct dependencies on the acidity of the reaction medium.

The general mechanism for electrophilic aromatic substitution involves the initial attack of the aromatic π-system on the electrophile, leading to a resonance-stabilized carbocation intermediate known as an arenium ion. uomustansiriyah.edu.iqmasterorganicchemistry.com This is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com A subsequent rapid deprotonation restores the aromatic system. uomustansiriyah.edu.iqmasterorganicchemistry.com The reactivity of the benzene (B151609) ring towards electrophilic attack is highly dependent on the nature of the substituents it carries. Electron-donating groups activate the ring, accelerating the reaction, while electron-withdrawing groups deactivate it, slowing the reaction down. libretexts.orglibretexts.org

Table 1: Effect of Substituents on the Rate of Nitration of Benzene Derivatives libretexts.org

| Substituent (R in C₆H₅R) | Relative Rate |

| -OH | 1,000 |

| -CH₃ | 25 |

| -H | 1 |

| -CH₂Cl | 0.71 |

| -I | 0.18 |

| -F | 0.15 |

| -Cl | 0.033 |

| -Br | 0.030 |

| -CO₂Et | 0.0037 |

| -NO₂ | 6 x 10⁻⁸ |

| -N(CH₃)₃⁺ | 1.2 x 10⁻⁸ |

Transformations Involving the Nitrile Group at Position 8

The carbonitrile (cyano) group at the 8-position of the cinnoline ring is a versatile functional group that can undergo a variety of chemical transformations.

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. pressbooks.pubchemistrysteps.com The reaction proceeds through an intermediate amide. chemistrysteps.com In acidic hydrolysis, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. pressbooks.pub

In the context of cinnoline derivatives, the hydrolysis of a nitrile group to a carboxylic acid has been documented. For instance, the hydrolysis of ethyl 1-(3-methylbenzoyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylate with sodium hydroxide (B78521) yields the corresponding carboxylic acid. nih.govtandfonline.com While this example is for a different position, the general principle of nitrile hydrolysis is applicable.

The nitrile group can be reduced to a primary amine or an aldehyde, depending on the reducing agent used. pressbooks.pub Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine (R-CH₂NH₂). pressbooks.pubchemistrysteps.com

Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can achieve the partial reduction of a nitrile to an aldehyde. pressbooks.pub

The carbon-nitrogen triple bond of the nitrile group is polarized, with the carbon atom being electrophilic. This allows for nucleophilic addition reactions. chemistrysteps.com For example, Grignard reagents and organolithium reagents can add to the nitrile group to form ketones after hydrolysis of the intermediate imine. pressbooks.pubchemistrysteps.com

Hydrogen cyanide can also add across the carbon-oxygen double bond of aldehydes and ketones in a reaction that is mechanistically similar to the nucleophilic addition to nitriles. chemguide.co.uk This reaction is typically catalyzed by a small amount of base. chemguide.co.uk

Functional Group Interconversions on the Cinnoline Core

The cinnoline scaffold allows for a variety of functional group interconversions, enabling the synthesis of a diverse range of derivatives. researchgate.net The conversion of alcohols to sulfonic esters, such as mesylates and tosylates, is a common transformation that activates the hydroxyl group, turning it into a good leaving group for subsequent nucleophilic substitution reactions. ub.edu These sulfonates can then be converted to halides, nitriles, azides, and other functional groups. vanderbilt.edu

For instance, the reduction of a nitro group on the cinnoline ring to an amino group can be achieved using reducing agents like hydrogen gas with a palladium catalyst. This amino group can then serve as a handle for further derivatization.

This compound as a Synthetic Building Block

Cinnoline derivatives, including those with a carbonitrile group, are valuable building blocks in the synthesis of more complex heterocyclic systems. researchgate.netijper.orgpnrjournal.com The nitrile group itself can be a precursor to other functionalities, as discussed above, or it can participate directly in cyclization reactions.

For example, 9-aminodibenzo[f,h]thieno[2,3-c]this compound has been used as a starting material for the synthesis of novel thienopyridazine derivatives. pnrjournal.com Similarly, 9-aminodibenzo[f, h]pyrimido[4′,5′:4,5]thieno[2,3-c]this compound reacts with formamide (B127407) to yield 8-amino-dibenzo[f, h]-pyrimido[4′,5′:4,5]thieno[2,3-c]cinnoline, which can be further modified. researchgate.net These examples, while involving more complex cinnoline systems, highlight the utility of the carbonitrile group in the construction of fused heterocyclic rings. The reactivity of the nitrile group allows for the annulation of new rings onto the cinnoline core, leading to polycyclic structures with potential biological activities. pnrjournal.com

Use as a Starting Material for Novel Heterocyclic Compounds

Scientific investigations have demonstrated the utility of this compound derivatives as foundational scaffolds for building polycyclic heterocyclic compounds. A notable example is the use of 9-aminodibenzo[f,h]thieno[2,3-c]this compound as a precursor in the synthesis of new thienopyridazine and pyridothieno-cinnoline derivatives. pnrjournal.comresearchgate.net This specific starting material, which contains a complex fused ring system, leverages the reactivity of its amino and carbonitrile functionalities to undergo cyclization reactions with various reagents.

The synthesis of these novel derivatives involves reacting 9-aminodibenzo[f,h]thieno[2,3-c]this compound with reagents such as formamide, carbon disulfide, and ammonium (B1175870) isothiocyanate. ijper.org These reactions lead to the formation of new fused rings, expanding the heterocyclic system. For instance, its reaction with formamide yields 8-amino-dibenzo[f,h]-pyrimido[4′,5′:4,5]thieno[2,3-c]cinnoline. rcsi.science The resulting polycyclic compounds, particularly pyridothieno-cinnoline derivatives, have been noted for their potential antimicrobial properties against various bacterial and fungal strains. pnrjournal.comresearchgate.net

Table 1: Synthesis of Novel Heterocyclic Compounds from a this compound Derivative

| Starting Material | Reagent(s) | Product Class | Reference(s) |

|---|---|---|---|

| 9-aminodibenzo[f,h]thieno[2,3-c]this compound | Formamide | Pyrimidothienocinnolines | ijper.orgrcsi.science |

| 9-aminodibenzo[f,h]thieno[2,3-c]this compound | Carbon Disulfide | Thienopyridazines | ijper.org |

| 9-aminodibenzo[f,h]thieno[2,3-c]this compound | Ammonium Isothiocyanate | Thienopyridazines | ijper.org |

Participation in Condensation Reactions

While the broader cinnoline family is known to participate in various condensation reactions, such as the Claisen-Schmidt condensation, specific examples detailing the participation of this compound or its direct derivatives in such reactions are not prominently featured in the reviewed literature. pnrjournal.com Studies on condensation reactions of cinnoline-based compounds have often focused on isomers with reactive groups at other positions, for instance, those involving 4-amino-3-cinnoline-carboxamides or 3-acetyl-cinnoline derivatives. pnrjournal.com Therefore, a detailed research account of condensation reactions specifically involving the 8-carbonitrile functionality could not be compiled from the available sources.

Spectroscopic and Analytical Characterization Methodologies for Cinnoline 8 Carbonitrile Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

Proton (¹H) NMR Analysis

In a hypothetical ¹H NMR spectrum of Cinnoline-8-carbonitrile, the aromatic protons on the cinnoline (B1195905) ring system would exhibit characteristic chemical shifts and coupling patterns. The introduction of the electron-withdrawing nitrile group at the C-8 position would influence the chemical shifts of the adjacent protons, causing them to appear at a lower field (higher ppm) compared to unsubstituted cinnoline. The precise assignment of each proton would require further analysis, including two-dimensional NMR techniques.

Hypothetical ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 9.2 - 9.4 | d | ~5.0 |

| H-4 | 8.3 - 8.5 | d | ~5.0 |

| H-5 | 8.0 - 8.2 | d | ~7.5 |

| H-6 | 7.8 - 8.0 | t | ~7.5 |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum would provide information on all the carbon atoms in the this compound molecule. The carbon atom of the nitrile group (C≡N) would have a characteristic chemical shift in the range of 110-125 ppm. The carbon atoms of the cinnoline ring would appear in the aromatic region of the spectrum, with their exact chemical shifts influenced by the nitrogen atoms and the nitrile substituent.

Hypothetical ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-3 | 150 - 155 |

| C-4 | 125 - 130 |

| C-4a | 128 - 132 |

| C-5 | 130 - 135 |

| C-6 | 128 - 132 |

| C-7 | 135 - 140 |

| C-8 | 115 - 120 |

| C-8a | 145 - 150 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying functional groups within a molecule. For this compound, the most prominent and diagnostic absorption band would be due to the stretching vibration of the nitrile group (C≡N). This typically appears as a sharp, strong band in the region of 2220-2260 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and C=C and C=N stretching vibrations within the cinnoline ring system (in the 1400-1600 cm⁻¹ region).

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2260 - 2220 | Strong, Sharp | C≡N Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be crucial for determining the exact molecular formula of this compound (C₉H₅N₃). By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and nitrogen.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be useful for the analysis of this compound in complex mixtures, allowing for its separation from impurities and subsequent identification based on its retention time and mass spectrum. The mass spectrometer would likely detect the protonated molecule [M+H]⁺ in positive ion mode.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a vital tool for investigating the electronic transitions within cinnoline compounds. The absorption of ultraviolet or visible light by a molecule provides information about its conjugated systems and the presence of chromophores. For instance, in the analysis of a novel cinnoline derivative, 8-hydroxy-7-nitro-6-(3-nitrophenyl)-3-oxo-2-(p-tolyl)-2,3,5,6-tetrahydrocinnoline-4-carbonitrile, the UV-Vis spectrum exhibits distinct absorption maxima (λmax). nu.edu.kzresearchgate.net

This compound shows two significant absorption peaks at 310 nm and 610 nm. nu.edu.kz The peak in the ultraviolet region (310 nm) can be attributed to π→π* transitions within the aromatic and heterocyclic ring systems. The absorption in the visible region (610 nm) is indicative of a more extended conjugation and the presence of nitro groups, which act as chromophores, influencing the electronic properties of the molecule. nu.edu.kz These data are instrumental in confirming the electronic structure of the synthesized compound.

Table 1: UV-Vis Absorption Maxima for a Cinnoline-4-carbonitrile Derivative

| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent |

|---|---|---|---|

| 8-hydroxy-7-nitro-6-(3-nitrophenyl)-3-oxo-2-(p-tolyl)-2,3,5,6-tetrahydrocinnoline-4-carbonitrile | 310 | 610 | Ethanol |

Data sourced from Nazarbayev University research. nu.edu.kzresearchgate.net

Advanced Microscopic and Diffraction Techniques

Modern microscopic and diffraction methods offer high-resolution insights into the structural and spatial characteristics of this compound compounds, from atomic arrangement to their distribution within synthetic environments.

X-ray Diffraction (XRD) for Structural Confirmation

X-ray Diffraction (XRD) is an indispensable technique for the unambiguous determination of the three-dimensional atomic structure of crystalline solids. For cinnoline derivatives, single-crystal XRD provides precise information on bond lengths, bond angles, and crystal packing, which confirms the molecular structure and stereochemistry.

Laser Scanning Confocal Microscopy (LSCM) in Synthetic Contexts

Laser Scanning Confocal Microscopy (LSCM) is a high-resolution optical imaging technique that allows for the three-dimensional reconstruction of a sample by collecting light from a single focal plane. researchgate.netnih.gov In synthetic chemistry, it has found unique applications in visualizing the spatial distribution of fluorescent compounds within complex matrices.

A notable application involves confirming the in situ synthesis of a fluorescent cinnoline derivative within Lycopodium clavatum sporopollenin (B1173437) (LCS) microcapsules. nu.edu.kz Researchers utilized LSCM to visualize the product directly inside the microcapsules, which acted as natural microreactors. The intrinsic fluorescence of the synthesized cinnoline compound allowed for its clear imaging, confirming that the reaction took place within the confines of the microcapsule as intended. nu.edu.kz This use of LSCM provides direct evidence of the success of the encapsulation and reaction process, a feat not easily achievable with conventional analytical techniques.

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is critical for verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared against the theoretically calculated values for the proposed chemical structure. For new compounds, a close agreement, typically within ±0.4%, is required by scientific journals to confirm the compound's purity and elemental composition. nih.gov

The structures of many newly synthesized cinnoline derivatives are routinely confirmed using elemental analysis in conjunction with other spectroscopic methods like IR, NMR, and mass spectrometry. pnrjournal.com For a hypothetical derivative such as 4-amino-3-methylthis compound, the process would involve combusting a small, precise amount of the pure sample and quantifying the resulting combustion products (CO₂, H₂O, and N₂).

Table 2: Illustrative Elemental Analysis Data for 4-amino-3-methylthis compound (C₁₀H₈N₄)

| Element | Theoretical (%) | Found (%) | Deviation (%) |

| Carbon (C) | 65.21 | 65.15 | -0.06 |

| Hydrogen (H) | 4.38 | 4.41 | +0.03 |

| Nitrogen (N) | 30.41 | 30.35 | -0.06 |

| Note: The "Found" values are hypothetical and for illustrative purposes to demonstrate the application of the technique. |

Computational and Theoretical Investigations of Cinnoline 8 Carbonitrile

Quantum Chemical Calculations (e.g., DFT methods, basis sets)

Quantum chemical calculations are fundamental to predicting the intrinsic properties of Cinnoline-8-carbonitrile. Density Functional Theory (DFT) has emerged as a particularly powerful and widely used method for studying such heterocyclic systems. researchgate.net DFT calculations can accurately predict various molecular properties, offering insights that are complementary to experimental data.

Commonly employed DFT methods for molecules of this class include the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.gov The choice of basis set is also crucial for the accuracy of the calculations, with Pople-style basis sets like 6-311G+(2d,p) being frequently used to provide a good balance between computational cost and accuracy for calculating properties such as shielding constants. nih.govresearchgate.net

These computational studies are used to determine a range of molecular properties for cinnoline (B1195905) derivatives. Key parameters assessed through DFT studies include molecular geometry, vibration frequencies, and electronic properties. nih.gov The calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is particularly important. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov

Table 1: Properties Investigated by Quantum Chemical Calculations for Cinnoline-like Scaffolds

| Property | Significance | Computational Method Example |

|---|---|---|

| Molecular Geometry | Predicts bond lengths, bond angles, and dihedral angles. | DFT/B3LYP |

| Vibration Frequencies | Correlates with experimental IR and Raman spectra for structural confirmation. | DFT/B3LYP |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity, kinetic stability, and electronic transitions. nih.gov | DFT/B3LYP |

| Ionization Energy (IE) | The energy required to remove an electron from a molecule. | DFT Studies |

| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | DFT Studies |

| Molecular Hardness | Measures the resistance to change in electron distribution. | DFT Studies |

| Excitation Energies | Predicts electronic absorption spectra (UV-Vis). | Time-Dependent DFT (TD-DFT) researchgate.net |

Molecular Modeling of this compound and Derivatives

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules in three-dimensional space. For this compound and its derivatives, molecular modeling, particularly molecular docking, is instrumental in predicting their interaction with biological macromolecules. researchgate.netresearchgate.net This approach is crucial for understanding the potential therapeutic applications of these compounds by visualizing their binding modes within the active sites of proteins or enzymes. researchgate.net

Molecular docking simulations can shed light on the putative binding mode of newly synthesized cinnoline derivatives. researchgate.net For instance, studies on related quinoline (B57606) compounds have used molecular modeling to evaluate their recognition profiles at the binding pockets of enzymes like VGFR tyrosine kinase. researchgate.net Similarly, novel cinnoline derivatives have been docked into targets such as tubulin to assess their potential as polymerization inhibitors. researchgate.net These studies help identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand (the cinnoline derivative) and the amino acid residues of the target protein. This information is invaluable for designing more potent and selective inhibitors.

Table 2: Biological Targets for Cinnoline & Related Compounds Investigated via Molecular Modeling

| Biological Target | Therapeutic Area | Modeling Objective |

|---|---|---|

| DNA Gyrase | Antibacterial | To reveal the probable mechanism of action for quinoline-class antibiotics. nih.gov |

| Tyrosine Kinases (e.g., VGFR) | Anticancer | To evaluate recognition profiles and binding interactions within the kinase pocket. researchgate.net |

| Tubulin | Anticancer | To identify potential inhibitors of tubulin polymerization by predicting binding modes. researchgate.net |

| Phosphodiesterase 10A (PDE10A) | CNS Disorders | To understand the structural basis for inhibitory activity. nih.gov |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of medicinal chemistry, aiming to correlate a molecule's chemical structure with its biological activity. drugdesign.orgmans.edu.eg SAR provides qualitative insights, identifying which chemical groups are essential for a compound's function, while QSAR develops mathematical models to predict the activity of new compounds based on their physicochemical properties or structural features. ijpsr.com

For the cinnoline scaffold, SAR studies have revealed critical insights. For example, in a series of pyrazolo[4,3-c]cinnoline derivatives, it was found that compounds with an electron-donating group on a benzoyl ring exhibited higher anti-inflammatory activity than those with electron-withdrawing groups. nih.gov Similarly, for dibenzo[c,h]cinnolines targeting the enzyme TOP1, the presence of 2,3-dimethoxy substituents was determined to be a crucial structural element for retaining activity. nih.gov

QSAR models take this a step further by quantifying these relationships. nih.govlongdom.org These models use molecular descriptors—such as lipophilicity (cLogP), polar surface area, number of hydrogen bond donors/acceptors, and electronic properties—to build a predictive model. researchgate.netmdpi.com For a series of antibacterial agents, a QSAR model identified moderate lipophilicity and the presence of para electronegative substituents as key positive predictors of activity, while a high polar surface area reduced potency. researchgate.net Such models are invaluable for the virtual screening of compound libraries and for guiding the rational design of new cinnoline derivatives with enhanced biological activity. nih.gov

Table 3: Summary of Key Structure-Activity Relationship (SAR) Findings for the Cinnoline Scaffold

| Structural Modification | Impact on Biological Activity | Example Activity |

|---|---|---|

| Presence of Electron-Donating Groups | Increased activity | Anti-inflammatory nih.gov |

| Presence of Electron-Withdrawing Groups | Decreased activity | Anti-inflammatory nih.gov |

| Removal/Replacement of Methylenedioxy Group | Substantial loss of activity | TOP1-targeting nih.gov |

| Presence of 2,3-dimethoxy Substituents | Crucial for retaining activity | TOP1-targeting and cytotoxicity nih.gov |

| Chloro- and Hydroxy-substitutions | Better activity compared to standard | Insecticidal nih.gov |

Mechanistic Elucidation of Reactions Involving this compound

Understanding the reaction mechanisms involving the cinnoline core is essential for developing efficient synthetic routes and for predicting the chemical behavior of derivatives like this compound. Theoretical studies can model reaction pathways, identify transition states, and calculate activation energies, providing a detailed picture of how chemical transformations occur.

The reactivity of the cinnoline ring system can be explored through both experimental and computational approaches. For example, studies on the closely related 4-chlorocinnoline-3-carbonitrile (B3351515) have shown that this molecule readily undergoes condensation reactions with various nucleophiles. rsc.org These reactions include displacement of the chloro group by:

Thiourea , to form a thione derivative (1,4-dihydro-4-thioxocinnoline-3-carbonitrile). rsc.org

Carbanions , such as that from malononitrile. rsc.org

Thiols , like methyl thioglycolate, leading to the formation of fused thieno[3,2-c]cinnoline systems. rsc.org

Hydrazines , which results in the synthesis of fused pyrazolo[4,3-c]cinnoline structures. rsc.org

The mechanisms of these transformations can be elucidated computationally to understand the role of substituents and reaction conditions. Furthermore, the fundamental synthesis of the cinnoline ring itself, often achieved through the cyclization of arenediazonium salts or arylhydrazones, involves complex mechanistic pathways that have been the subject of study. wikipedia.orgresearchgate.net For instance, the Richter cinnoline synthesis involves the cyclization of an alkyne-substituted diazonium salt. wikipedia.org Mechanistic inquiries into these foundational reactions provide insight into the inherent reactivity of the cinnoline nucleus, which is applicable to understanding the behavior of complex derivatives like this compound. escholarship.orgresearchgate.net

Table 4: Reactions and Mechanistic Insights for Cinnoline Carbonitriles

| Reactant | Product Type | Mechanistic Feature |

|---|---|---|

| Thiourea | Thione derivative | Nucleophilic aromatic substitution rsc.org |

| Malononitrile | Cinnolin-4-ylmalononitrile | Nucleophilic substitution by a carbanion rsc.org |

| Methyl Thioglycolate | Fused Thieno[3,2-c]cinnoline | Condensation and cyclization rsc.org |

| Hydrazine | Fused Pyrazolo[4,3-c]cinnoline | Condensation and cyclization rsc.org |

Advanced Applications and Materials Science Contributions of Cinnoline 8 Carbonitrile

Applications in Organic Electronics and Photonic Devices

Currently, there is a notable absence of specific research literature detailing the application of Cinnoline-8-carbonitrile in the fields of organic electronics and photonic devices. While the broader class of nitrogen-containing heterocyclic compounds is of significant interest for developing novel organic semiconductors and light-emitting materials, dedicated studies on the electronic and photonic properties of this compound have not been published.

Development of Organic Luminescence and Optoelectronic Materials

Similar to the domain of organic electronics, the development and characterization of this compound for organic luminescence and as an optoelectronic material is not substantially represented in current scientific publications. The investigation into the photophysical properties, such as fluorescence or phosphorescence, which are critical for these applications, has not been specifically reported for this compound.

Utilization in Nonlinear Optics (NLO)

The potential of the cinnoline (B1195905) scaffold in the field of nonlinear optics (NLO) has been explored. Theoretical studies on some 4-substituted cinnoline derivatives have suggested that these compounds could be promising candidates for NLO materials. For instance, calculations have indicated that derivatives like 4-nitro-cinnoline exhibit significant first hyperpolarizability values, a key parameter for second-order NLO effects. However, there is no specific experimental or theoretical data available in the literature regarding the nonlinear optical properties of this compound.

Chemosensing Applications for Metal Ions and Other Analytes

The design and synthesis of chemosensors for the detection of various analytes is an active area of research. While structurally related compounds such as quinoline (B57606) derivatives have been successfully developed as fluorescent chemosensors for metal ions, there are no published studies that specifically investigate or demonstrate the use of this compound for chemosensing applications.

Applications in Agricultural Chemistry

The broader family of cinnoline derivatives has been investigated for various applications in agricultural chemistry. ijper.org

Microbicides

General reviews on the biological activities of cinnoline compounds suggest their potential as microbicides. ijper.org However, specific studies detailing the microbicidal efficacy and spectrum of activity for this compound are not available in the current body of scientific literature.

Pollen Suppressants

Certain substituted cinnoline derivatives have been identified as effective pollen suppressants, particularly for wheat (Triticum aestivum L.). ijper.org For example, a class of pollen suppressant agents was identified from substituted analogues of 1,4-dihydro-4-oxo-1-phenyl-cinnoline-3-carboxylic acid. ijper.org Despite this, there is no specific research that connects this compound to this particular agricultural application.

Herbicides

The exploration of cinnoline derivatives as herbicidal agents is an area of ongoing research. While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, the general class of cinnoline compounds has been identified for its potential to control unwanted plant growth. nih.gov

Research into the structure-activity relationship (SAR) of various heterocyclic compounds provides insights that may be applicable to this compound derivatives. For instance, studies on other nitrogen-containing heterocycles have shown that the nature and position of substituents on the ring structure play a critical role in determining herbicidal efficacy. It is plausible that the electronic and steric properties of the nitrile group at the 8-position of the cinnoline ring could influence its interaction with biological targets in plants.

General findings for herbicidal activity in related compound classes suggest that the introduction of specific functional groups can enhance efficacy. However, without direct experimental data on this compound, its specific herbicidal profile and mode of action remain to be elucidated. Further research is required to synthesize and screen this compound derivatives against various weed species to determine their potential as selective or non-selective herbicides.

Fungicides

The antifungal potential of cinnoline derivatives is more specifically documented, with research pointing towards the utility of the this compound scaffold as a precursor for active fungicidal compounds.

A notable study in this area involves the synthesis of novel thienopyridazine derivatives starting from 9-aminodibenzo[f,h]thieno[2,3-c]this compound. These resulting compounds were evaluated for their activity against a panel of fungal strains.

The research demonstrated that the synthesized pyridothieno cinnoline derivatives exhibited promising antifungal activity. Specifically, these compounds were tested against fungal strains such as Aspergillus fumigatus and Candida albicans. The pyridothieno cinnoline derivatives were reported to show the strongest activity against all the tested microorganisms, indicating the potential of the core cinnoline-carbonitrile structure in developing new antifungal agents.

While specific quantitative data such as Minimum Inhibitory Concentration (MIC) values from the primary research article by Fayed et al. (2019) are not available in the reviewed literature, the qualitative findings from review articles highlight the significance of this line of research. The general structure of the active derivatives synthesized from the this compound precursor is presented below.

Table 1: Antifungal Activity of Pyridothieno Cinnoline Derivatives

| Starting Material | Derivative Class | Target Fungi | Reported Activity |

| 9-aminodibenzo[f,h]thieno[2,3-c]this compound | Pyridothieno cinnolines | Aspergillus fumigatus, Candida albicans | Promising |

The structure-activity relationship (SAR) of these compounds suggests that the fused heterocyclic system, originating from the this compound scaffold, is crucial for the observed antifungal effects. The amino group at the 9-position of the starting material also plays a significant role in the subsequent chemical modifications that lead to the active compounds. Further investigations are warranted to explore the full potential of this compound and its derivatives in the development of novel fungicides with improved efficacy and a broader spectrum of activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.